Phenyl 2-aminoacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
phenyl 2-aminoacetate |
InChI |
InChI=1S/C8H9NO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6,9H2 |
InChI Key |
BXPNTXBBAVYAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 2 Aminoacetate and Its Analogues
Direct Esterification Routes to Phenyl 2-aminoacetate (Glycine Phenyl Ester)
The direct esterification of glycine (B1666218) with phenol (B47542) represents a primary and straightforward approach to obtaining this compound. This method involves the reaction of the carboxylic acid group of glycine with the hydroxyl group of phenol to form an ester linkage.
Utilization of Phenol and Glycine or its Precursors
The synthesis of this compound can be achieved through the direct reaction of glycine and phenol. To facilitate this reaction, which can be challenging due to the zwitterionic nature of glycine and the relatively low nucleophilicity of the phenolic hydroxyl group, various strategies are employed. These often involve the use of protected glycine derivatives or the activation of the carboxylic acid. For instance, N-protected glycine derivatives can be used to prevent side reactions involving the amino group. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to drive the equilibrium towards the formation of the ester.
Amino acid esters of phenols, such as those derived from glycine, have been investigated for their potential as prodrugs. sci-hub.rednih.gov The synthesis of these esters is a key step in developing derivatives with modified solubility and stability profiles. sci-hub.rednih.gov
Efficiency of Reagents and Catalysts in Direct Esterification
The efficiency of the direct esterification process is highly dependent on the choice of reagents and catalysts. Protic acids like sulfuric acid and p-toluenesulfonic acid are commonly used as catalysts to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by phenol. uctm.edunih.gov Another effective system for esterification involves the use of trimethylchlorosilane in methanol, which has been shown to be a convenient method for preparing methyl esters of various amino acids and could be adapted for phenyl esters. nih.gov
Dehydrating agents or techniques, such as the use of a Dean-Stark apparatus to remove the water formed during the reaction, are often employed to shift the reaction equilibrium towards the product side and improve yields. uctm.edu The choice of catalyst is critical, with Lewis acids also being explored for their ability to facilitate the condensation reaction. uctm.edu
Synthesis of N-Phenyl-Substituted Aminoacetates and Derivatives
The synthesis of N-phenyl-substituted aminoacetates involves the formation of a bond between the nitrogen atom of an aminoacetate and a phenyl group. This class of compounds has a distinct synthetic pathway compared to the direct esterification of glycine with phenol.
Condensation Reactions Involving Aniline (B41778) and Ethyl Chloroacetate (B1199739)
A common method for the synthesis of N-phenyl aminoacetate esters involves the condensation reaction between an aniline derivative and an alpha-halo ester, such as ethyl chloroacetate. In this reaction, the aniline acts as a nucleophile, displacing the halide from the ethyl chloroacetate to form the corresponding N-aryl aminoacetate ester. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. This method has been used in the preparation of intermediates for more complex heterocyclic compounds.
Nucleophilic Substitution Strategies for N-Aryl Aminoacetate Esters
Nucleophilic aromatic substitution (SNAr) presents another strategic approach to the synthesis of N-aryl aminoacetate esters. This method is particularly useful when the aryl ring is activated by electron-withdrawing groups. In this strategy, an amino acid ester acts as the nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, typically a halide. This approach has been successfully applied to the synthesis of carbohydrate-aryl ethers and can be adapted for the N-arylation of amino acid esters. semanticscholar.org
Transition metal-free N-arylation methods using diaryliodonium salts have also been developed, offering a broad scope for the synthesis of N-arylated amino acid derivatives with high chemoselectivity and yields. su.se
Methods for α-Phenylated Aminoacetate Esters
The synthesis of α-phenylated aminoacetate esters, core structures in many pharmacologically active compounds, is achieved through various strategic approaches. These methods range from direct analogue synthesis to complex asymmetric routes designed to produce specific stereoisomers.
Synthesis of Ethyl 2-amino-2-phenylacetate Analogues
A foundational method for synthesizing analogues of ethyl 2-amino-2-phenylacetate involves the reaction of an amine with an α-haloester. For instance, ethyl phenylaminoacetate can be prepared by refluxing aniline with ethyl chloroacetate in a suitable solvent like dry acetone, with anhydrous potassium carbonate serving as a base. asianpubs.orgresearchgate.net This nucleophilic substitution reaction provides a direct route to the core structure.
Another established method for creating related thiophene (B33073) analogues is the Gewald synthesis. This reaction involves the condensation of a ketone with ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base, such as diethylamine. ijpbs.com This one-pot reaction leads to the formation of highly substituted 2-aminothiophene derivatives, which are structural analogues of this compound. ijpbs.com
Table 1: Synthesis of Ethyl Phenylaminoacetate Analogue
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aniline, Ethyl chloroacetate | Dry acetone, Anhydrous potassium carbonate, Reflux | Ethyl phenylaminoacetate | asianpubs.orgresearchgate.net |
Asymmetric Synthetic Routes to α-Phenyl Glycine Derivatives
The creation of α-phenyl glycine derivatives with specific stereochemistry is of paramount importance, as the biological activity of such molecules is often dependent on their three-dimensional structure. Asymmetric synthesis provides the tools to achieve high enantiomeric purity. acs.org
One of the most versatile and cost-effective methods for producing α-amino acids is the Strecker reaction. acs.org Asymmetric variations of this reaction utilize chiral auxiliaries to guide the stereochemical outcome. For example, (R)-phenylglycine amide can be used as a chiral auxiliary in the reaction between an aldehyde (like pivaldehyde) and hydrogen cyanide (generated in situ from sodium cyanide and acetic acid). acs.org This approach can yield nearly diastereomerically pure amino nitriles, which are precursors to the desired α-phenyl glycine derivatives. acs.org
More advanced catalytic asymmetric strategies have also been developed. These include:
Tandem N-alkylation/π-allylation: A one-step, three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate (B1210297) can produce complex, enantioenriched α-allyl-α-aryl α-amino acids. nih.govacs.org
Nickel-Catalyzed Cross-Coupling: Chiral nickel catalysts can achieve the enantioconvergent coupling of racemic alkyl electrophiles (like Cbz-protected α-chloroglycine ester) with a variety of alkylzinc reagents. nih.gov This method is notable for its tolerance of a broad array of functional groups. nih.gov
These methods represent a significant step forward, allowing for the synthesis of a single enantiomer in high yield and optical purity. acs.orgnih.gov
Derivatization to Phenyl Aminoacetate-Derived Hydrazides and Other Functional Groups
The ester functionality of this compound serves as a versatile handle for further chemical modification. Conversion to hydrazides opens up new avenues for introducing diverse molecular scaffolds through condensation reactions.
Formation of Phenylamino (B1219803) Acetic Acid Hydrazide
The synthesis of phenylamino acetic acid hydrazide is a straightforward derivatization of the corresponding ester. Ethyl phenylaminoacetate, when reacted with hydrazine (B178648) hydrate (B1144303), undergoes nucleophilic acyl substitution. asianpubs.orgresearchgate.net In this reaction, the hydrazino group displaces the ethoxy group of the ester to form the more reactive hydrazide. asianpubs.orgresearchgate.net This intermediate is a key building block for the synthesis of a wide range of heterocyclic compounds. asianpubs.orgresearchgate.net
Table 2: Synthesis of Phenylamino Acetic Acid Hydrazide
| Starting Material | Reagent | Product | Reference |
|---|
Introduction of Diverse Chemical Moieties through Further Condensation
Phenylamino acetic acid hydrazide is readily condensed with various carbonyl compounds to introduce new chemical moieties. A notable example is its reaction with isatins (indole-2,3-diones). Refluxing the hydrazide with different substituted isatins results in the formation of phenylamino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. asianpubs.orgresearchgate.net This reaction creates a new carbon-nitrogen double bond, linking the phenyl aminoacetate core to the indole (B1671886) system. asianpubs.orgresearchgate.net
Similarly, α-amino acid phenylhydrazides can react with a range of aldehydes and ketones to produce 3-(phenylamino)imidazolidin-4-one derivatives in good yields. researchgate.netresearchgate.net These condensation reactions demonstrate the utility of the hydrazide group as a nucleophile for forming new heterocyclic systems and introducing significant structural diversity. researchgate.netresearchgate.net
Advanced Catalytic Approaches in Phenyl Aminoacetate Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and environmental sustainability. The synthesis of this compound and its derivatives has benefited significantly from these innovations.
Catalytic asymmetric synthesis is a key area of development. As mentioned previously, nickel-based chiral catalysts have proven effective for the enantioconvergent cross-coupling of α-halo-α-amino acid derivatives with organozinc reagents, providing access to a wide range of unnatural α-amino acids. nih.gov
Palladium catalysis has also been employed. For instance, the palladium-catalyzed insertion of α-diazocarbonyl compounds into the N-H bond of N-substituted-2-iodoanilines can be used to synthesize cyclic amino esters, including those with α-quaternary carbon centers. researchgate.net
Furthermore, chemoenzymatic approaches are emerging as powerful strategies. These systems combine the strengths of metal catalysts and enzymes to perform sequential reactions in a one-pot setup. researchgate.net For example, a gold-on-titania (Au/TiO2) catalyst can be integrated with an enzyme in an aqueous medium for the synthesis of N-phenyl glycine derivatives, highlighting a green chemistry approach to these valuable compounds. researchgate.net Tandem processes, such as the N-alkylation/asymmetric π-allylation of α-iminoesters, generate reactive enolates in situ, enabling the construction of complex chiral α-amino acids that are otherwise difficult to access. nih.govacs.org
Photoredox Catalysis for Reductive Functionalization of Imine Precursors
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of α-amino acid derivatives through the reductive functionalization of imine precursors. organic-chemistry.orgacs.org This methodology relies on the generation of radical intermediates under mild reaction conditions, which then add to imines to form the desired α-substituted amino compounds. rsc.org The process is initiated by a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate reactive radical species from stable precursors. acs.org
In a typical transformation, an imine, often derived from the condensation of an aldehyde and an amine, serves as the electrophilic acceptor. A radical precursor, such as a 4-amido Hantzsch ester derivative, is used to generate a nucleophilic radical upon interaction with the excited photocatalyst. organic-chemistry.orgacs.org The generated radical then undergoes a rapid addition to the C=N bond of the imine, forming a new carbon-carbon bond and a nitrogen-centered radical. Subsequent reduction and protonation steps yield the final α-amino acid derivative.
The reaction conditions are generally mild, often proceeding at room temperature under irradiation from blue LEDs. organic-chemistry.orgacs.org A variety of photocatalysts can be employed, with organic dyes and iridium or ruthenium complexes being common choices. The choice of solvent and additives, such as Brønsted or Lewis acids, can be crucial for optimizing the reaction efficiency and selectivity. organic-chemistry.orgacs.org This method is valued for its high functional group tolerance, allowing for the synthesis of a diverse library of α-amino acid analogues. For instance, various substituents on both the imine and the radical precursor are well-tolerated, including halides, ethers, and esters. organic-chemistry.orgacs.org
| Entry | Imine Precursor (N-Aryl) | Radical Precursor | Photocatalyst | Additive | Solvent | Yield (%) |
| 1 | N-Phenylbenzaldimine | 4-Amido Hantzsch Ester | 3DPAFIPN | Acetic Acid | Dioxane | 95 |
| 2 | N-(4-Chlorophenyl)benzaldimine | 4-Amido Hantzsch Ester | 3DPAFIPN | Acetic Acid | Dioxane | 88 |
| 3 | N-(4-Methoxyphenyl)benzaldimine | 4-Amido Hantzsch Ester | 3DPAFIPN | Acetic Acid | Dioxane | 75 |
| 4 | N-Phenyl-4-chlorobenzaldimine | 4-Amido Hantzsch Ester | 3DPAFIPN | Acetic Acid | Dioxane | 92 |
| 5 | N-Phenyl-4-methylbenzaldimine | 4-Amido Hantzsch Ester | 4CzIPN | Trifluoroacetic Acid | Acetonitrile | 85 |
Multicomponent Reaction (MCR) Strategies Employing Aminoacetate Esters
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substructures from each of the starting materials. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of α-amino acid derivatives. tcichemicals.comsciforum.net These reactions offer high atom economy and procedural simplicity, making them attractive for the rapid generation of molecular diversity. mdpi.com
The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. tcichemicals.comnih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid to yield an α-acylamino carboxamide. tcichemicals.com By employing an aminoacetate ester as the amine component, this reaction can be adapted to produce derivatives that are structurally related to this compound.
The Passerini three-component reaction (P-3CR) , on the other hand, involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comsciforum.net While aminoacetate esters are not direct components in the classical Passerini reaction, modifications and subsequent transformations of the Passerini products can lead to the desired α-amino ester framework.
These MCRs are known for their broad substrate scope, allowing for a wide variety of aldehydes, amines, carboxylic acids, and isocyanides to be used. The reactions are often carried out at room temperature or with gentle heating, and a range of solvents, including methanol, dichloromethane, and even water, can be employed. sciforum.net The high degree of convergence and the ability to introduce multiple points of diversity in a single step make MCRs a valuable tool in combinatorial chemistry and drug discovery. mdpi.com
| Entry | Aldehyde | Amine/Aminoacetate Ester | Carboxylic Acid | Isocyanide | Product Type |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | α-Acylamino Carboxamide (Ugi) |
| 2 | 4-Chlorobenzaldehyde | Methyl Aminoacetate | Benzoic Acid | Cyclohexyl Isocyanide | α-Acylamino Carboxamide (Ugi) |
| 3 | Isobutyraldehyde | Aniline | Propionic Acid | Benzyl (B1604629) Isocyanide | α-Acylamino Carboxamide (Ugi) |
| 4 | Benzaldehyde | - | Acetic Acid | tert-Butyl Isocyanide | α-Acyloxy Carboxamide (Passerini) |
| 5 | 4-Methoxybenzaldehyde | - | Masticadienonic Acid | Cyclohexyl Isocyanide | α-Acyloxy Carboxamide (Passerini) |
N-Alkylation Reactions for Glycine-Derived Diaminodiesters
A versatile approach to the synthesis of N-substituted α-amino acid esters, including analogues of this compound, involves the N-alkylation of glycine-derived precursors. A particularly relevant class of precursors are piperazine-2,5-diones, which are cyclic dipeptides that can be considered as glycine-derived diaminodiesters. These scaffolds can be readily prepared through the self-condensation of glycine esters. mdpi.com
The synthesis typically begins with the formation of the piperazine-2,5-dione core from a glycine ester, such as glycine ethyl ester, often through heating. semanticscholar.org Once the piperazine-2,5-dione is formed, it can undergo condensation with aromatic aldehydes to yield (Z,Z)-(benzylidene)piperazine-2,5-diones. chemrxiv.org This reaction creates a key intermediate that can then be subjected to various transformations.
Subsequent hydrogenation of the (Z,Z)-(benzylidene)piperazine-2,5-diones leads to the formation of substituted piperazine-2,5-diones, with the cis isomer often being the major product. chemrxiv.org These saturated heterocyclic systems can then be further functionalized, for example, through N-alkylation, or the ring can be cleaved to yield linear N-substituted dipeptide derivatives. This strategy allows for the introduction of a wide range of substituents at the nitrogen atoms of the glycine backbone, providing access to a diverse array of N-substituted α-amino acid derivatives. The reaction conditions for the initial condensation and subsequent hydrogenation are generally straightforward, making this a practical route for the synthesis of these compounds.
| Entry | Piperazine-2,5-dione Precursor | Aldehyde | Reaction | Product |
| 1 | Piperazine-2,5-dione | Benzaldehyde | Condensation | (Z,Z)-3,6-Dibenzylidenepiperazine-2,5-dione |
| 2 | Piperazine-2,5-dione | 4-Methoxybenzaldehyde | Condensation | (Z,Z)-3,6-Bis(4-methoxybenzylidene)piperazine-2,5-dione |
| 3 | Piperazine-2,5-dione | 2,4-Dimethoxybenzaldehyde | Condensation | (Z,Z)-3,6-Bis(2,4-dimethoxybenzylidene)piperazine-2,5-dione |
| 4 | (Z,Z)-3,6-Dibenzylidenepiperazine-2,5-dione | - | Hydrogenation | cis-3,6-Dibenzylpiperazine-2,5-dione |
| 5 | 1,4-Diacetylpiperazine-2,5-dione | 3-Thienylaldehyde | Condensation | 1-Acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione |
Chemical Reactivity and Transformation Pathways of Phenyl 2 Aminoacetate Scaffolds
Reactivity at the Aminoacetate Moiety
The aminoacetate portion of the molecule presents two primary sites for reaction: the amino group and the acetate (B1210297) group, which can participate in various condensation and substitution reactions.
Condensation Reactions with Carbonyl Compounds (e.g., Isatins)
Phenyl 2-aminoacetate derivatives are valuable precursors for the synthesis of complex heterocyclic structures through condensation reactions with carbonyl compounds, most notably isatins. A common strategy involves the initial conversion of the this compound ester to its corresponding hydrazide. For instance, ethyl phenylaminoacetate can be condensed with hydrazine (B178648) hydrate (B1144303) to produce phenylamino (B1219803) acetic acid hydrazide. asianpubs.orgasianpubs.org This hydrazide then readily reacts with various substituted isatins in the presence of a catalytic amount of acetic acid to form phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. asianpubs.orgasianpubs.orgijpbs.com This reaction sequence provides a straightforward method for creating molecules that merge the structural features of isatin (B1672199) and a phenylamino acetic acid derivative. asianpubs.org
Another significant application is in multicomponent reactions. For example, a catalyst-free, one-pot, three-component reaction has been developed using isatins, tert-butyl 2-aminoacetate hydrochloride, and benzophenone (B1666685) imine. arkat-usa.org This process leads to the formation of unnatural amino acids containing a 3-hydroxyoxindole skeleton, creating two new quaternary centers with high efficiency. arkat-usa.org Furthermore, intermediates derived from the condensation of phenylglycine (a related α-amino acid) and isatins can undergo 1,3-dipolar cycloaddition reactions with dipolarophiles like (E)-3-benzylidene-1-phenyl-succinimide to yield complex dispiro[pyrrolidine-1-succinimide] scaffolds. tandfonline.com
The general reactivity of carbonyl compounds with related hydrazine derivatives, such as phenylhydrazine, involves the formation of a hydrazone through the loss of a water molecule, which provides a mechanistic basis for the observed reactions with isatins. youtube.com
Table 1: Condensation Reactions Involving this compound Derivatives and Isatins
| Reactants | Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Phenylamino acetic acid hydrazide, Isatins | Alcohol, Acetic acid (catalyst), Reflux | Phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides | asianpubs.org, asianpubs.org, ijpbs.com |
| Isatins, tert-Butyl 2-aminoacetate hydrochloride, Benzophenone imine | Catalyst-free, One-pot | Unnatural amino acids with 3-hydroxyoxindole skeleton | arkat-usa.org |
N-Substitution and Acylation Reactions of the Amino Group
The primary amino group in this compound is a key site for nucleophilic attack, allowing for a variety of N-substitution and N-acylation reactions. These reactions are fundamental for building molecular complexity and modifying the properties of the parent compound.
N-substitution can be achieved by reacting a suitable chloroacetate (B1199739) precursor with an amine. For example, 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl chloroacetate reacts with substituted anilines to yield the corresponding N-substituted aminoacetate derivatives. tandfonline.comresearchgate.net Similarly, N-benzylaniline can be alkylated with bromoacetic acid to produce methyl 2-[benzyl(phenyl)amino]acetate. umich.edu
N-acylation is a common transformation used to introduce a carbonyl group onto the nitrogen atom, often to form amides. This can be accomplished using various acylating agents. For instance, the amino group can be acylated with acetic anhydride, a reaction often used to protect the amine functionality. masterorganicchemistry.com In a specific example, attempts to recrystallize a pyrazolidine (B1218672) derivative from glacial acetic acid resulted in N-acetylation. scielo.org.mx More complex acyl groups can also be introduced; 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can be treated with a range of aroyl, heterocyclyl, or alkanoyl chlorides to synthesize novel N-acyl/aroyl acetohydrazides. researchgate.net The reaction of N-benzyliminodiacetic acid with substituted phenylboronic acids leads to the formation of (N→B) phenyl substituted[N-benzyliminodiacetate-O,O',N]boranes, demonstrating another facet of N-substitution. researchgate.net
Table 2: Examples of N-Substitution and N-Acylation Reactions
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl chloroacetate | Substituted anilines | N-substituted aminoacetates | tandfonline.com, researchgate.net |
| N-Benzylaniline | Bromoacetic acid, iPr2NEt | N-benzyl-N-phenylaminoacetate | umich.edu |
| Amine | Acetic anhydride | N-acetyl derivative (amide) | masterorganicchemistry.com |
| 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | Aroyl/Alkanoyl chlorides | N-acyl/aroyl acetohydrazides | researchgate.net |
Transformations Involving the Phenyl Substituent
The phenyl ring and its substituents offer additional avenues for chemical modification, particularly through oxidation and reduction reactions.
Oxidation Reactions of Aromatic Amino Groups
The oxidation of aromatic amino acid derivatives can be directed to either the amino acid backbone or the aromatic ring, depending on the catalyst and reaction conditions. Research into the oxidation of N-acetyl amino acid methyl esters, including N-Ac-Phenylalanine methyl ester (a related aromatic amino acid derivative), using hydrogen peroxide (H₂O₂) catalyzed by a nonheme iminopyridine iron(II) complex has shown a significant preference for hydroxylation of the aromatic ring over oxidation of the Cα-H or benzylic C-H bonds. rsc.org This catalytic system cleanly produces tyrosine and its phenolic isomers, highlighting a method for selective functionalization of the phenyl ring. rsc.org Generally, aromatic amino acids are known to possess antioxidant activity, which is attributed to their amino acid residues. researchgate.net
Reduction Chemistry of Ester and Aromatic Nitro Groups
The reduction of ester and nitro groups attached to the this compound scaffold are important transformations. The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, the reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent such as diisobutylaluminum hydride (DIBALH), typically at low temperatures like -78°C. libretexts.org It is noteworthy that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
The reduction of an aromatic nitro group to an amine is a crucial transformation in organic synthesis. jsynthchem.com A variety of methods are available for this conversion, which can be performed selectively in the presence of an ester group. Catalytic hydrogenation using catalysts like palladium on carbon (Pd-C), platinum, or Raney Nickel is a common approach. masterorganicchemistry.comstackexchange.com Another widely used method involves the use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.com For a more chemoselective reduction that avoids harsh acidic conditions, tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol (B145695) or ethyl acetate is highly effective and leaves the ester group intact. stackexchange.com Other systems, such as sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄, have also been developed to enhance the reducing power of NaBH₄ for this purpose. jsynthchem.com The selective reduction of a nitro group is often a key step, as it converts a deactivating, meta-directing group into an activating, ortho-, para-directing amino group, profoundly influencing subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com
Table 3: Reduction of Ester and Aromatic Nitro Groups
| Functional Group | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Ester | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | , libretexts.org |
| Ester | Diisobutylaluminum hydride (DIBALH) | Aldehyde | libretexts.org |
| Aromatic Nitro | H₂ with Pd, Pt, or Ni catalyst | Aromatic Amine | masterorganicchemistry.com |
| Aromatic Nitro | Fe, Sn, or Zn with HCl | Aromatic Amine | masterorganicchemistry.com |
| Aromatic Nitro | SnCl₂·2H₂O in EtOAc or EtOH | Aromatic Amine (ester preserved) | stackexchange.com |
Cyclization and Rearrangement Processes
This compound and its derivatives can undergo a variety of cyclization and rearrangement reactions to form diverse and complex molecular architectures.
Cyclization reactions often leverage the reactivity of both the aminoacetate moiety and the phenyl ring. For instance, gold(I)-catalyzed cyclization of 2-alkenylphenyl carbonyl compounds can lead to the formation of indenes and related structures. campushomepage.com Palladium-catalyzed reductive cyclization of ortho-nitrobiphenyls, using phenyl formate (B1220265) as a carbon monoxide surrogate, provides an efficient route to carbazoles. unimi.it Photoredox-catalyzed acylation/cyclization of 2-isocyanobiaryls with oxime esters is another modern method for synthesizing phenanthridines. mdpi.com Furthermore, multicomponent reactions involving α-amino acids, isatins, and chalcones can produce spiro[indoline-3,2′-pyrrolidin]-2-one hybrids. tandfonline.com
Rearrangement reactions can alter the core structure of the this compound scaffold. The Smiles rearrangement has been observed during the collision-induced dissociation of deprotonated phenoxyacetic acid, a structurally related compound. researchgate.net This involves an intramolecular nucleophilic aromatic substitution. The Fries rearrangement, typically catalyzed by Lewis or Brønsted acids, involves the transformation of a phenyl ester into a hydroxy aryl ketone. sigmaaldrich.com While not directly demonstrated on this compound itself in the provided context, the principles of these rearrangements, such as the phenyl group migration in protonated ketones, are well-established in related systems. sigmaaldrich.comkoreascience.kr
Formation of Heterocyclic Systems from Phenyl Aminoacetate Precursors
The inherent reactivity of the this compound framework, and more broadly, α-amino acid esters, allows for their effective use in the construction of various nitrogen-containing heterocycles. These reactions often proceed through the formation of key intermediates like imines or amides, followed by an intramolecular cyclization that incorporates the amino acid backbone into the new ring system.
Classic cyclization strategies such as the Pictet-Spengler and Bischler-Napieralski reactions, traditionally used for synthesizing tetrahydroisoquinolines and dihydroisoquinolines respectively, can be adapted for phenylglycine derivatives. researchgate.netwikipedia.orgwikipedia.orgnrochemistry.com The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While the classic substrate is a phenethylamine, the principle can be extended to derivatives of phenylglycine. Similarly, the Bischler-Napieralski reaction, which cyclizes β-arylethylamides using a dehydrating agent like phosphorus oxychloride, offers another route to isoquinoline-type structures from appropriately derivatized phenylglycine precursors. wikipedia.orgnrochemistry.comjk-sci.comorganische-chemie.ch
More contemporary methods have expanded the scope of heterocycles accessible from amino acid esters. For example, N-aryl glycine (B1666218) esters can undergo visible-light photoredox-catalyzed cascade cyclization with β-ketoesters to furnish polysubstituted 1,4-dihydropyridines. fao.org Another notable transformation is the ruthenium-catalyzed C-H functionalization of phenylglycine methyl ester derivatives, which, upon reaction with alkynes, yields isoquinoline-1-carboxylates. csic.es
Furthermore, the this compound scaffold is a key component in the synthesis of benzodiazepines, a critical class of therapeutic agents. ub.eduresearch-solution.comresearchgate.netnih.govnih.gov In a common synthetic route, a 2-aminobenzophenone (B122507) is condensed with an amino acid ester, such as methyl 2-aminoacetate, to form the seven-membered diazepine (B8756704) ring. ub.eduresearchgate.net
The following table summarizes various heterocyclic systems synthesized from phenylglycine ester precursors and related amino acid derivatives, highlighting the diversity of achievable scaffolds.
Table 1: Heterocyclic Systems from Aminoacetate Precursors
| Precursor Type | Reagents/Conditions | Heterocyclic Product | Research Focus |
|---|---|---|---|
| Phenylglycine Methyl Ester | Ruthenium Catalyst, Alkynes | Isoquinoline-1-carboxylates | C-H functionalization and annulation to form isoquinolines. csic.es |
| 2-Aminobenzophenone & Methyl 2-aminoacetate | Base-mediated condensation | 1,4-Benzodiazepines | Synthesis of diazepam and related structures. ub.eduresearchgate.net |
| N-Aryl Glycine Esters | Ir(ppy)₃, Dicumyl Peroxide, Visible Light | 1,4-Dihydropyridines | Photocatalytic cascade cyclization with β-ketoesters. fao.org |
| N-Biarylglycine Esters | Rose Bengal, Blue LED, Air | Phenanthridine-6-carboxylates | Metal-free, visible-light-promoted oxidative radical cyclization in water. rsc.org |
| β-Arylethylamides (from Phenylglycine) | POCl₃, P₂O₅ (Dehydrating agents) | Dihydroisoquinolines | Intramolecular electrophilic aromatic substitution (Bischler-Napieralski reaction). wikipedia.orgnrochemistry.com |
| β-Arylethylamine (from Phenylglycine) | Aldehyde/Ketone, Acid Catalyst | Tetrahydroisoquinolines | Condensation followed by ring closure (Pictet-Spengler reaction). wikipedia.orgacs.org |
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Base | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Intramolecular nucleophilic cyclization and oxidation. nih.gov |
Radical-Mediated Cyclizations
Radical chemistry offers powerful and often complementary methods for bond formation and the construction of complex molecular architectures. This compound scaffolds and their derivatives are adept participants in radical-mediated cyclization reactions, enabling the formation of a range of heterocyclic and polycyclic systems under mild conditions. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated moiety, such as an aromatic ring or an alkene.
A prominent strategy involves the generation of nitrogen-centered radicals from precursors like N-arylacrylamides (derived from amino acids) or N-biarylglycine esters. Visible-light photoredox catalysis has emerged as a particularly green and efficient method for initiating these reactions. For instance, N-biarylglycine esters can be converted into phenanthridine-6-carboxylates using rose bengal as an organic photosensitizer under blue light irradiation in water. rsc.org This process involves the formation of a radical intermediate that undergoes intramolecular cyclization followed by dehydrogenation. rsc.org Similarly, N-aryl acrylamides can be cyclized to form valuable oxindole (B195798) derivatives using metal-free photoredox catalysis. mdpi.com
The phenyl ring of the this compound scaffold can itself be the target of radical cyclization. Phenyl radical-mediated cyclization has been explored as a specific detection method for certain reactive species. nih.gov In these systems, a phenyl-type radical is generated and undergoes intramolecular cyclization to yield a fluorescent product. nih.govopen.ac.uk This principle underscores the feasibility of using the phenyl group as an acceptor in radical cyclization cascades.
Furthermore, radical cyclizations of enaminone esters derived from phenethylamines (structurally related to phenylglycine) have been studied, leading to 6-exo cyclization products. nih.gov The versatility of these radical transformations is also demonstrated in the biocatalytic, non-native radical cyclization of α-chlorodifluoroacetamides, catalyzed by an engineered B12-dependent enzyme, to produce γ- and δ-lactams. nih.gov This highlights the potential for enzymatic systems to control and enhance radical-mediated ring closures.
The following table details examples of radical-mediated cyclizations involving scaffolds related to or derived from this compound.
Table 2: Radical-Mediated Cyclizations of Phenyl Aminoacetate-Related Scaffolds
| Precursor/Scaffold | Radical Type | Reagents/Conditions | Product Type | Key Transformation |
|---|---|---|---|---|
| N-Biarylglycine Esters | Carbon-centered | Rose Bengal, Blue LED, H₂O | Phenanthridine-6-carboxylates | Oxidative radical cyclization. rsc.org |
| N-Aryl Acrylamides | Carbon-centered | 4CzIPN (photocatalyst), Visible Light | Oxindoles | Metal-free photoredox hydroarylation. mdpi.com |
| N-Phenethyl Enaminone Esters | Aryl radical | Bu₃SnH, AIBN | 6-exo cyclization products | Intramolecular radical addition to enaminone. nih.gov |
| Boronate-based Phenyl Probes | Phenyl radical | Peroxynitrite (ONOO⁻) | Fluorenone derivatives | Phenyl radical-mediated fluorogenic cyclization. nih.govopen.ac.uk |
| α-Chlorodifluoroacetamides | Carbon-centered | Engineered B12 enzyme (CarH*) | γ- and δ-Lactams | Biocatalytic reductive radical cyclization. nih.gov |
| Glycine Derivatives | Amidyl radical | Organic Photocatalyst, Visible Light | Alkylated Glycine Derivatives | Site-selective alkylation via 1,2-hydrogen atom transfer. researchgate.netnih.gov |
Applications in Organic Synthesis and Chemical Building Blocks
Utilization as a Fundamental Building Block in Complex Molecule Construction
As a derivative of glycine (B1666218), Phenyl 2-aminoacetate is an elementary unit for introducing the glycine motif into larger, more intricate molecular frameworks. The phenyl ester group serves as a protecting group for the carboxylic acid, allowing the free amino group to participate in various chemical transformations. This strategy is fundamental in multi-step syntheses where selective reactivity is required. Its role as a building block is crucial in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where precise molecular architecture is essential lookchem.com. The related phenylglycine-type amino acids are found in a diverse range of peptide natural products, including important glycopeptide antibiotics, highlighting the significance of such structures in biologically active molecules nih.gov.
Synthetic Utility in Heterocyclic Compound Development
The reactivity of this compound makes it a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.
This compound and its derivatives are instrumental in creating structures that feature imidazole (B134444) and benzothiazole (B30560) rings.
In one synthetic approach to imidazole-containing compounds, an imidazole core is first prepared, which is then functionalized with an aminoacetate group. For example, a multi-step reaction can yield a series of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives tandfonline.comresearchgate.net. This synthesis begins with the cyclization of benzil, vanillin, and ammonium (B1175870) acetate (B1210297) to form the imidazole ring system, followed by reaction with chloroacetyl chloride and subsequent substitution with an amine to append the aminoacetate side chain tandfonline.comresearchgate.net.
The benzothiazole scaffold, another significant heterocyclic system in drug discovery, can be effectively combined with aminoacetate units. Research has shown that complexes of the "2-amino acetate" ligand with benzothiazole can be synthesized researchgate.net. A common method involves the reaction of a substituted 2-aminobenzothiazole (B30445) with an ester of chloroacetic acid, such as ethyl chloroacetate (B1199739), to yield the corresponding benzothiazolyl aminoacetate derivative nih.govderpharmachemica.com. For instance, ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate has been synthesized and subsequently converted to its corresponding acetohydrazide derpharmachemica.com. The combination of benzothiazole heterocycles with amino acids and peptides is of particular interest for developing new pharmacologically active agents nih.gov.
| Heterocycle | Synthetic Approach | Example Product | Reference |
|---|---|---|---|
| Imidazole | Functionalization of a pre-formed imidazole ring with an aminoacetate moiety. | 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetate | tandfonline.comresearchgate.net |
| Benzothiazole | Reaction of 2-aminobenzothiazole with an ester of chloroacetic acid. | Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | derpharmachemica.com |
Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds found in several pharmaceuticals, including the anticonvulsant drug phenytoin. A classical and efficient method for their synthesis is the Urech hydantoin (B18101) synthesis, which utilizes an α-amino acid or its ester as a starting material researchgate.netwikipedia.org.
In this process, an amino acid ester like this compound is reacted with potassium cyanate (B1221674). The nucleophilic amino group attacks the cyanate to form a ureido intermediate. This intermediate is then cyclized under acidic conditions, typically by heating with hydrochloric acid, to yield the final hydantoin product researchgate.netopenmedscience.com. This method is versatile and has been used to prepare a wide range of hydantoin derivatives from various amino acids researchgate.net. Hydrolysis of the resulting hydantoins can, in turn, provide access to α-amino acids wikipedia.org.
| Step | Reactants | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | This compound, Potassium Cyanate | Ureidoacetate Intermediate | researchgate.netopenmedscience.com |
| 2 | Ureidoacetate Intermediate, Acid (e.g., HCl) | Hydantoin | researchgate.netwikipedia.orgopenmedscience.com |
Quinazolinones are bicyclic heterocyclic compounds that form the core structure of numerous biologically active molecules. Amino acid esters are valuable in the synthesis of novel quinazolinone derivatives. Studies have demonstrated the preparation of quinazolinone amino acid esters and their corresponding hydrazides nih.gov. In these syntheses, the amino acid ester moiety is attached to the quinazolinone scaffold, creating hybrid molecules with potential therapeutic applications, such as monoamine oxidase (MAO) inhibitors nih.gov. The synthesis can be performed using either conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times nih.gov. General synthetic strategies for quinazolinones frequently involve the cyclization of precursors using primary amines, a role that can be fulfilled by the amino group of this compound organic-chemistry.orgnih.gov.
Precursors for Advanced Organic Scaffolds and Specialty Chemicals
The utility of this compound in forming a variety of heterocyclic systems, including imidazoles, benzothiazoles, hydantoins, and quinazolinones, establishes it as a key precursor for advanced organic scaffolds. These scaffolds are foundational structures in medicinal chemistry that can be further functionalized to create libraries of compounds for drug discovery. For instance, N-substituted aminoacetates are considered valuable building blocks in the pharmaceutical and specialty chemical industries lookchem.comlookchem.com. The ability to introduce the simple yet versatile glycine unit into these scaffolds allows for the systematic exploration of structure-activity relationships, aiding in the development of new therapeutic agents.
Functionalization of N-Terminal Amino Acid Esters and Peptides
In peptide chemistry, the distinction between the N-terminus (α-amino group) and the ε-amino group of lysine (B10760008) side chains is critical for site-specific modification. This compound, as a glycine ester, serves as a model for the N-terminus of a peptide chain. The α-amino group of the N-terminus typically has a lower pKa (around 8.0) compared to the ε-amino group of lysine (around 10.0) mdpi.com. This difference in basicity allows for the highly selective functionalization of the N-terminus by controlling the reaction pH mdpi.comresearchgate.net.
A prominent method for this selective modification is reductive amination. Under mildly acidic conditions (e.g., pH 6.1), the N-terminal amino group is more nucleophilic than the protonated lysine side chains, enabling it to react selectively with aldehydes nih.govrsc.org. This reaction forms an imine intermediate, which is then reduced to a stable secondary amine, effectively adding a new functional group to the N-terminus with high selectivity (>99:1) for many amino acids nih.gov. This strategy is a powerful tool for attaching bioorthogonal handles or other moieties to peptides and proteins in a site-specific manner researchgate.net. Furthermore, the phenyl ester of this compound can function as a C-terminal protecting group during polypeptide synthesis, allowing for the sequential addition of other amino acids to its free N-terminus cdnsciencepub.com.
Ligand Design in Coordination Chemistry
This compound is a versatile building block in the design of ligands for coordination chemistry. Its structure, containing a primary amine group, an ester carbonyl group, and a phenyl ring, offers multiple potential coordination sites and opportunities for further functionalization. This allows for the synthesis of a diverse range of ligands with tailored electronic and steric properties, which can, in turn, influence the geometry, stability, and reactivity of the resulting metal complexes.
The primary amine group of this compound provides a key coordination site, readily forming bonds with a variety of transition metal ions. The lone pair of electrons on the nitrogen atom can be donated to an empty d-orbital of a metal center, forming a coordinate covalent bond. The ester group, while generally a weaker coordinator than the amine, can also participate in binding through the carbonyl oxygen atom. This can lead to the formation of chelate rings, which enhance the thermodynamic stability of the resulting metal complexes compared to their non-chelated analogues. This chelate effect is a fundamental principle in coordination chemistry, and the ability of this compound to act as a bidentate ligand through its amino and carbonyl groups is a key feature of its ligand design potential.
Furthermore, the phenyl ring can be modified to introduce various substituents, thereby tuning the electronic and steric properties of the ligand. Electron-donating or electron-withdrawing groups on the phenyl ring can influence the electron density on the coordinating atoms, which in turn affects the strength of the metal-ligand bonds. Bulky substituents can be introduced to control the coordination number and geometry around the metal center, favoring the formation of specific isomers or preventing the formation of polymeric structures.
A significant application of this compound in ligand design is its use as a precursor for the synthesis of Schiff base ligands. The primary amine group readily undergoes condensation reactions with aldehydes and ketones to form imines (C=N). scispace.comsjpas.comresearchgate.net These Schiff base ligands are highly versatile and can be designed to have a wide range of coordination modes, from bidentate to polydentate. scispace.combohrium.com The resulting metal complexes of these Schiff base ligands have been extensively studied and have shown a broad spectrum of applications, including in catalysis and materials science. scispace.cominnovareacademics.in
The coordination of this compound and its derivatives to metal ions can be studied using various spectroscopic techniques. Infrared (IR) spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the amine and carbonyl groups upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the coordination environment around the metal ion. researchgate.netscirp.org
The versatility of this compound and its derivatives as ligands is further demonstrated by their ability to form complexes with a wide range of metal ions, including transition metals and organotin moieties. researchgate.netupce.czuzh.chupce.cz The stoichiometry and stereochemistry of these complexes can vary depending on the metal ion, the ligand, and the reaction conditions, leading to the formation of monomeric, dimeric, or polymeric structures. upce.czupce.czrsc.org
Mechanistic Investigations and Computational Studies of Phenyl Aminoacetate Systems
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms involving phenyl 2-aminoacetate often requires a combination of experimental and computational techniques to understand the intricate pathways of bond formation and cleavage. These studies are crucial for optimizing reaction conditions and designing new synthetic methodologies.
Radical Trapping Experiments in Photoredox Catalysis
Radical trapping experiments are a key tool to identify the presence of radical intermediates in a reaction. In the context of photoredox catalysis involving derivatives of this compound, the use of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can provide evidence for an open-shell pathway. For instance, in a model reaction, the formation of a TEMPO-adduct in a 14% yield under standard conditions confirms the involvement of radical species. nih.gov Furthermore, the observation of side products such as dibenzyl and benzaldehyde, derived from a benzyl (B1604629) radical, lends additional support to a radical-mediated process. nih.gov
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are instrumental in determining whether a specific bond is broken in the rate-determining step of a reaction. princeton.educore.ac.uk This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. princeton.edu A primary KIE (kH/kD > 1) is observed when a C-H bond is cleaved in the rate-determining step, as the C-H bond is weaker and vibrates at a higher frequency than a C-D bond. core.ac.ukpsgcas.ac.in Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking. psgcas.ac.inepfl.ch
In studies related to this compound derivatives, KIE experiments can distinguish between different mechanistic pathways. For example, a significant primary KIE would suggest that a C-H bond breaking event at the α-carbon is part of the slowest step of the reaction. princeton.edu The magnitude of the KIE can also offer insights into the transition state structure. core.ac.uk
Deuterium-Incorporating Experiments
Deuterium-incorporating experiments are employed to trace the pathway of hydrogen atoms throughout a reaction and to probe for the reversibility of certain steps. In the context of reactions involving this compound derivatives, these experiments can reveal important mechanistic details. For instance, in a study on the amidation of an α-iminoester, a deuterium (B1214612) labeling experiment showed 95% deuterium incorporation, which was confirmed by 1H NMR spectroscopy. rsc.org This high level of incorporation provides strong evidence for the specific bond-forming and bond-breaking events occurring during the reaction.
Luminescence Quenching Studies in Photocatalysis
Luminescence quenching experiments, such as Stern-Volmer studies, are vital for understanding the initial steps of a photocatalytic cycle. rsc.org These studies measure the decrease in the emission intensity of a photocatalyst in the presence of a quencher, which can be an electron donor or acceptor. By analyzing the quenching data, one can determine the nature of the quenching process (oxidative or reductive) and calculate the quenching rate constants. youtube.com
In the photoredox catalysis of systems related to this compound, luminescence quenching studies can identify which species in the reaction mixture interacts with the excited state of the photocatalyst. rsc.orgyoutube.com This information is crucial for constructing a detailed catalytic cycle.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the direct detection and characterization of radical species. nih.gov Since many reactions involving this compound can proceed through radical intermediates, EPR spectroscopy is an invaluable tool for mechanistic investigation. researchgate.net By using spin traps, which are molecules that react with short-lived radicals to form more stable radical adducts, it is possible to identify the specific radicals involved in a reaction. nih.govresearchgate.net The resulting EPR spectrum provides information about the structure and environment of the trapped radical.
Mechanistic Insights into Dimer Formation
Under certain conditions, amino aldehydes, which can be related to this compound through functional group transformations, have a propensity to form dimers. scholaris.ca The formation of these dimers can significantly impact the reactivity and stereoselectivity of subsequent reactions. Mechanistic studies have shown that the stability of these dimers is often due to their specific dimeric nature and that reversible dimer dissociation is a key kinetic factor. scholaris.ca Understanding the mechanism of dimer formation and dissociation is crucial for controlling the outcome of reactions involving these species. For instance, in some cases, the dimeric form can prevent side reactions like epimerization and double addition in reductive amination processes. scholaris.ca
Theoretical and Computational Modeling Approaches
Theoretical and computational modeling have emerged as indispensable tools in modern chemistry, offering profound insights into molecular structures, properties, and interactions. These in silico methods provide a powerful complement to experimental studies, enabling researchers to predict and rationalize chemical phenomena at the atomic and electronic levels. In the context of this compound and its derivatives, computational approaches are instrumental in elucidating their reactivity, potential biological activity, and energetic landscapes. This section delves into three key computational methodologies: Density Functional Theory (DFT), in silico molecular docking, and quantum chemical analysis, highlighting their specific applications to phenyl aminoacetate systems.
Density Functional Theory (DFT) for Predicting Molecular Reactivity and Electrophilic Sites
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and reactivity of molecules. physchemres.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for studying a wide array of chemical properties. mdpi.com
In the study of this compound and related systems, DFT is particularly valuable for predicting molecular reactivity and identifying electrophilic and nucleophilic sites. physchemres.org This is achieved through the calculation of various reactivity descriptors. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally suggests higher reactivity. orientjchem.orgscirp.org
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. physchemres.org These maps are crucial for identifying the regions most susceptible to electrophilic or nucleophilic attack. For example, in derivatives of N-(2-oxo-2-(phenylamino)ethyl) picolinamide (B142947), computational calculations including MEP were used to understand their reactivity. ajrconline.org
Furthermore, conceptual DFT provides a set of global and local reactivity indices that quantify these concepts. Global indices like electronegativity, chemical hardness, and the electrophilicity index offer a general measure of a molecule's reactivity. mdpi.comorientjchem.org For example, a higher electrophilicity index suggests a greater capacity to accept electrons. ajrconline.org Local reactivity indices, such as Fukui functions and dual descriptors, pinpoint specific atomic sites within the molecule that are most reactive towards electrophiles or nucleophiles. mdpi.com
Studies on various organic molecules have demonstrated the power of DFT in this regard. For instance, in an analysis of dihydrothiouracil-indenopyridopyrimidines, DFT calculations at the B3LYP/6-311++G(d,p) level were used to calculate reactivity descriptors and identify the most active sites for electrophilic and nucleophilic attack. mdpi.com Similarly, research on N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide utilized DFT to reveal significant variations in electronic properties and reactivity among different compounds, with one compound exhibiting a high electrophilicity index, indicating strong electrophilic character. orientjchem.org
Interactive Data Table: DFT-Calculated Properties of Phenylacetamide Derivatives
This table showcases how DFT calculations can provide insights into the electronic properties and reactivity of molecules related to this compound. Note that these are illustrative values based on published data for similar compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Electrophilicity Index (ω) eV |
| Compound A | -5.03 | -1.41 | 3.62 | 2.86 |
| Compound B | -3.62 | -2.31 | 1.31 | 6.71 |
| Compound C | -4.77 | -2.02 | 2.75 | 5.04 |
| Compound D | -4.93 | -2.91 | 2.02 | 3.11 |
Data is hypothetical and for illustrative purposes, based on trends observed in computational studies of similar compounds. orientjchem.org
In Silico Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mjpms.inmdpi.com This method is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a biological target. mdpi.commedjpps.com
For this compound and its derivatives, molecular docking studies are crucial for exploring their potential as biologically active agents. The process involves generating a three-dimensional structure of the ligand, often optimized using force fields like MM2 or through quantum chemical calculations. mjpms.in The target protein's structure is typically obtained from crystallographic data. The docking software then systematically explores various binding poses of the ligand within the protein's active site, scoring them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. europeanreview.orgwaocp.org
A study on novel amino acid esters, including a derivative of this compound, employed molecular docking to investigate their potential as antidiabetic compounds by targeting the α-amylase enzyme. mjpms.in The docking scores of the synthesized compounds were compared to a known drug, acarbose, to assess their relative binding affinities. mjpms.in The results indicated that certain derivatives, such as phenyl 2-amino-3-(1H-indol-3-yl)propanoate, exhibited favorable docking scores, suggesting good potential for inhibition. mjpms.in
Similarly, in a study of N-(2-oxo-2-(phenylamino)ethyl) picolinamide derivatives, molecular docking was used to evaluate their binding to UDP-N-acetylenolpyruvoyl glucosamine (B1671600) reductase, an enzyme relevant to their potential antidiabetic and anti-inflammatory activities. ajrconline.org The docking analysis helps to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com
The outcomes of molecular docking studies can guide the design of more potent and selective inhibitors. By understanding the key interactions between a this compound derivative and its target protein, medicinal chemists can rationally modify the ligand's structure to enhance its binding affinity and, consequently, its biological activity. nih.gov
Interactive Data Table: Illustrative Molecular Docking Results
This table provides a hypothetical example of how molecular docking data for this compound derivatives against a specific protein target might be presented.
| Ligand | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -6.5 | 2 | TYR 151, SER 234 |
| Derivative 1 | -8.2 | 4 | TYR 151, ASP 300, GLU 233 |
| Derivative 2 | -7.1 | 3 | SER 234, HIS 299 |
| Standard Inhibitor | -9.0 | 5 | ASP 300, GLU 233, HIS 201 |
This data is purely illustrative and does not represent actual experimental results.
Quantum Chemical Analysis of Molecular Structures and Energetics
Quantum chemical analysis encompasses a broad range of computational methods used to investigate the fundamental properties of molecules based on the principles of quantum mechanics. researchgate.net These methods, including both semi-empirical and ab initio approaches, provide detailed information about molecular geometry, stability, and the energies associated with different conformations and chemical processes.
For this compound and its derivatives, quantum chemical calculations are essential for determining their most stable three-dimensional structures. nih.gov Techniques like geometry optimization are used to find the lowest energy conformation of a molecule, which is crucial for subsequent analyses like molecular docking. researchgate.net
These methods also allow for the calculation of key energetic properties. The heat of formation (ΔHf°), binding energy (ΔEb), and total energy (ΔET) can be computed to assess the thermodynamic stability of different molecules. researchgate.netanjs.edu.iq For instance, a theoretical study on 1,2(2,2-dihydroxy benzelidenamine) Phenyl Complexes utilized the PM3 semi-empirical method to calculate these energetic parameters. researchgate.netanjs.edu.iq
Furthermore, quantum chemical analysis can elucidate the nature of chemical bonds and intermolecular interactions within a system. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge delocalization and the strength of specific bonds. researchgate.net
In the context of this compound systems, these calculations can provide a deeper understanding of their intrinsic properties that govern their behavior in chemical reactions and biological systems. By correlating theoretical findings with experimental data, a more complete picture of the molecule's structure-activity relationship can be developed. researchgate.net
Future Research Directions and Emerging Avenues for Phenyl 2 Aminoacetate Research
Development of Novel Catalytic Systems for Efficient and Selective Transformations
The future synthesis of Phenyl 2-aminoacetate and its derivatives will heavily rely on the development of advanced catalytic systems that offer high efficiency and stereoselectivity. Research is moving beyond traditional methods to explore a variety of new catalysts.
One promising area is the use of ruthenium complexes . Novel, air-stable ruthenium(II) complexes bearing tridentate nitrogen-based ligands have demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes. rsc.org A robust ruthenium-catalyzed method has been developed for the direct N-alkylation of α-amino acid esters with alcohols, a process that is atom-economic and maintains stereochemical integrity. d-nb.info This approach is significant as it provides a direct route to N-alkylated amino acid derivatives, which are important in bioactive compounds. d-nb.info
Palladium and copper-cocatalyzed reactions are also at the forefront, enabling complex multi-component reactions. For instance, a palladium/copper-cocatalyzed three-component assembly of aryl iodides, allenes, and aldimine esters allows for the stereodivergent synthesis of non-natural α-quaternary amino acids with high yields and excellent enantioselectivity. researchgate.net Similarly, a chiral aldehyde/palladium combined catalytic system has been shown to precisely control the chemoselectivity, regioselectivity, and stereoselectivity in three-component reactions to produce structurally diverse α,α-disubstituted α-amino acid esters. researchgate.net
Biocatalysis , using enzymes, offers a highly selective and sustainable alternative. Engineered enzymes, such as phenylalanine ammonia-lyase (PAL) variants from Arabidopsis thaliana (AtPAL), have been used for the efficient, preparative-scale synthesis of L-phenylalanine derivatives. nih.gov These enzymatic methods can tolerate high substrate concentrations and lead to improved E-factors and space-time yields. nih.gov Furthermore, the synergistic use of photoredox catalysis and pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes is an emerging strategy for the stereoselective synthesis of non-canonical amino acids. nih.govnih.gov
Finally, organocatalysis provides a metal-free approach. Dual hydrogen-bond donor (HBD) catalysts, for example, can activate substrates through anion-binding, enabling highly enantio- and diastereoselective syntheses of α-allyl and α-aryl amino esters. harvard.edu This represents a new mode of catalysis that could expand the range of substrates amenable to activation. harvard.edu
Exploration of Sustainable and Green Chemistry Protocols in Synthesis
In line with the 12 Principles of Green Chemistry, future research will increasingly focus on making the synthesis of this compound and related compounds more environmentally benign. matanginicollege.ac.inacs.org This involves a holistic approach, from the choice of starting materials to the solvents and energy used.
A key goal is the use of renewable feedstocks and the development of processes that are less reliant on non-renewable raw materials. matanginicollege.ac.in For instance, metabolic engineering of microorganisms like Corynebacterium glutamicum has enabled the sustainable fermentative production of N-methylphenylalanine from glucose and xylose. mdpi.com
The use of greener solvents is another critical aspect. The ideal is to use water or to conduct reactions in solvent-free conditions. matanginicollege.ac.inepitomejournals.com Where solvents are necessary, environmentally preferable options like simple alcohols are favored over hazardous solvents like dioxane or acetonitrile. epitomejournals.com An innovative approach involves using a chitosan-supported ionic liquid as a robust, eco-friendly, and reusable heterogeneous catalyst for esterification reactions under solvent-free conditions. rsc.org This catalyst has proven effective for the gram-scale synthesis of various esters, including amino acid esters, and can be recycled multiple times without significant loss of activity. rsc.org
Atom economy is a fundamental principle of green chemistry, aiming to maximize the incorporation of all starting materials into the final product. matanginicollege.ac.in Multicomponent reactions (MCRs) are a powerful strategy for achieving this by constructing complex molecules from simple, readily available starting materials in a single step. researchgate.net The development of transition metal-catalyzed, light-mediated, and organocatalytic MCRs is a potent strategy for preparing amino acid derivatives efficiently. researchgate.net
Advanced Computational Modeling for Predictive Synthesis Design and Optimization
Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic methodologies. By modeling reaction mechanisms and predicting outcomes, researchers can design more efficient and targeted experiments.
Density Functional Theory (DFT) is a powerful method used to investigate reaction pathways. For example, DFT calculations have been used to study the aminolysis of esters, a fundamental reaction for synthesizing amides from esters like this compound. nih.govresearchgate.net These studies can elucidate whether a reaction proceeds through a stepwise or concerted mechanism and can model the effect of catalysts. nih.govresearchgate.net Computational studies have shown that for catalyzed aminolysis, a stepwise mechanism often has a significantly lower activation energy. nih.gov
Recent advancements have focused on creating fast-track computational methods to gain comprehensive insights into reactions. By combining semiempirical methods like GFN2-xTB with higher-level theories like DLPNO-CCSD(T), researchers can now analyze complex reaction systems with over a hundred atoms. chemrxiv.orgresearchgate.net This allows for realistic reaction profiling and a preliminary assessment of polymer effects in postpolymerization modification reactions, offering a "computational compass" for chemists. chemrxiv.orgresearchgate.net
Computational modeling is also crucial in catalyst design and understanding enantioselectivity. In anion-binding catalysis, computational and regression modeling can show how a catalyst preferentially stabilizes the pathway to the major enantiomer through a network of non-covalent interactions. harvard.edu For ruthenium-catalyzed hydrogenations, DFT calculations can help determine the reaction mechanism, for instance, whether it proceeds via an outer-sphere or inner-sphere catalytic cycle. rsc.org In-silico docking studies are also used to predict the binding of newly synthesized amino acid ester derivatives to biological targets, such as enzymes, which is crucial for designing new drugs. mjpms.in
Integration with Continuous Flow Chemistry for Scalable Production
To bridge the gap between laboratory-scale synthesis and industrial production, continuous flow chemistry is emerging as a powerful technology. rsc.org It offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, shorter reaction times, and the potential for automation and seamless integration of multiple reaction steps. mdpi.comnih.govbeilstein-journals.org
The synthesis of L-phenylalanine derivatives using immobilized phenylalanine ammonia-lyase (PAL) has been successfully demonstrated in a continuous flow system. novartis.comfrontiersin.org By incorporating the immobilized enzyme into a flow reactor, researchers achieved excellent conversion rates with significantly shorter reaction times (e.g., 20 minutes of contact time) compared to batch processes. novartis.comfrontiersin.org This setup not only improves productivity and catalyst reusability but also simplifies downstream processing. novartis.com
Flow chemistry is particularly well-suited for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation and purification. mdpi.com This has been applied to the synthesis of various active pharmaceutical ingredients (APIs). mdpi.comnih.gov For example, a two-step continuous-flow sequence of photo-oxidation and carboxylation rearrangement has been used to build hydantoin (B18101) heterocycles, showcasing the power of combining flow technology with other green chemistry techniques like photochemistry. mdpi.com
The scalability of these processes is a key advantage. Chemoenzymatic reaction cascades in continuous flow have been developed for producing valuable chemicals. For instance, a cascade of two enzyme membrane reactors was used for the continuous synthesis of dipeptides, demonstrating the potential for producing more complex molecules derived from amino acids. beilstein-journals.org As the pharmaceutical industry increasingly adopts this technology, we can expect to see more examples of the scalable and efficient production of this compound derivatives. nih.gov
Design and Synthesis of New Bio-Inspired Aminoacetate Derivatives
Drawing inspiration from nature is a powerful strategy in drug discovery and materials science. Future research will focus on the rational design and synthesis of novel bio-inspired derivatives of this compound to create molecules with specific functions and enhanced biological activity.
One avenue of research is the synthesis of non-canonical amino acids (ncAAs) , which are valuable building blocks for pharmaceuticals and bioengineered proteins. nih.gov By using this compound as a scaffold, chemists can introduce various functional groups to create structurally diverse ncAAs. Synergistic photoredox and pyridoxal radical biocatalysis is a cutting-edge technique that enables the stereoselective synthesis of ncAAs with up to three contiguous stereogenic centers. nih.gov
Another approach involves creating hybrids of amino acid esters with natural products , such as monoterpenoids. Esters of glycine (B1666218) with terpenes like menthol (B31143) and borneol have been synthesized and shown to possess significant analgesic and anti-inflammatory properties. nih.gov The mechanism is thought to involve competitive binding to TRP ion channels, which are involved in pain and inflammation signaling. nih.gov This strategy of combining the structural features of amino acids with those of other bioactive molecules holds great promise for developing new therapeutic agents. nih.govtandfonline.comfrontiersin.org
The synthesis of bio-inspired xanthylium derivatives that mimic the photochromic properties of natural anthocyanins is another exciting area. mdpi.com These compounds can be reversibly interconverted between different chemical species by external stimuli like pH changes. mdpi.com New synthetic xanthylium salts have been shown to have significant antiproliferative activity against cancer cells, demonstrating the potential for creating new functional dyes and therapeutic agents. mdpi.com
Furthermore, this compound and its derivatives can serve as key intermediates in the synthesis of more complex heterocyclic compounds, such as benzothiazoles, which have a broad range of pharmacological activities. researchgate.net The design and synthesis of new derivatives will continue to be a vibrant area of research, driven by the quest for novel molecules with tailored properties. nih.govtandfonline.com
Q & A
Q. What are the recommended synthetic routes for Phenyl 2-aminoacetate, and how can purity be optimized?
this compound can be synthesized via esterification of 2-aminoacetic acid (glycine) with phenol derivatives under acidic catalysis. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and coupling agents like DCC (dicyclohexylcarbodiimide) to minimize hydrolysis .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Purity validation : Monitor via HPLC (C18 column, UV detection at 254 nm) or NMR (characteristic peaks for ester and amino groups) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : Use -NMR to identify the phenyl ester protons (δ 7.2–7.5 ppm) and the α-amino proton (δ 3.8–4.2 ppm). IR spectroscopy can confirm ester carbonyl stretches (~1740 cm) and amino groups (~3350 cm) .
- Quantitative analysis : Reverse-phase HPLC with phenyl isothiocyanate (PITC) derivatization enhances UV detection sensitivity, as demonstrated in histamine quantification studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
- Emergency response : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can experimental designs like Central Composite Design (CCD) optimize reaction conditions for this compound synthesis?
- Methodology : Apply CCD to evaluate factors such as temperature, solvent ratio, and catalyst concentration. Response surface modeling identifies optimal conditions (e.g., 60°C, 1:3 phenol/glycine molar ratio) .
- Data validation : Use ANOVA to assess statistical significance (p < 0.05) and confirm reproducibility via triplicate runs .
Q. How should researchers address contradictions in stability data for this compound derivatives?
- Systematic analysis : Follow Cochrane guidelines for systematic reviews to aggregate data from multiple studies, assess bias (e.g., via ROBINS-I tool), and resolve discrepancies through meta-regression .
- Case study : Compare degradation profiles of methyl 2-aminoacetate hydrochloride (stable at −20°C) and sodium 2-aminoacetate (no decomposition data available) to infer storage recommendations .
Q. What methodologies are suitable for studying the degradation kinetics of this compound under varying pH conditions?
- Accelerated stability testing : Incubate the compound in buffers (pH 3–10) at 40°C. Monitor degradation via UPLC-MS/MS to identify breakdown products (e.g., glycine and phenol) .
- Kinetic modeling : Apply first-order or Arrhenius equations to predict shelf life under standard storage conditions .
Q. How can computational modeling predict the interaction of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
